4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H7ClF3N3O |
|---|---|
Molecular Weight |
229.59 g/mol |
IUPAC Name |
4-chloro-1-[2-(trifluoromethoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C6H7ClF3N3O/c7-4-3-13(12-5(4)11)1-2-14-6(8,9)10/h3H,1-2H2,(H2,11,12) |
InChI Key |
FFMZCAWRQDLXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCOC(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Ethylation: The ethyl chain can be attached through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Fluorinated benzyl derivatives (e.g., 3-fluorobenzyl) exhibit moderate logP values, balancing solubility and bioavailability .
Electron-Withdrawing vs. Electron-Donating Groups :
- Trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups enhance electrophilicity at the pyrazole ring, favoring interactions with biological targets such as kinases or receptors .
- Pyridinyl substituents (e.g., 5-(trifluoromethyl)pyridin-2-yl) introduce basic nitrogen atoms, enabling hydrogen bonding and charge interactions .
Stability and Degradation:
- Trifluoromethoxy groups are generally resistant to hydrolysis, enhancing the compound’s stability under physiological conditions compared to non-fluorinated ethers .
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Alkylation of the pyrazole core with 2-(trifluoromethoxy)ethyl bromide or iodide under basic conditions (e.g., NaH in DMF or THF) .
- Step 2: Introduction of the chloro substituent via electrophilic substitution or halogenation (e.g., using N-chlorosuccinimide in anhydrous DCM) .
- Step 3: Amine group protection/deprotection (e.g., Boc protection followed by acidic cleavage) to ensure regioselectivity .
Critical Factors:
- Temperature: Excess heat (>80°C) may degrade the trifluoromethoxy group.
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps .
- Yield Optimization: Pilot reactions with varying stoichiometry (1.2–1.5 equivalents of alkylating agent) are recommended to balance purity and efficiency .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy:
- ¹H NMR: Look for characteristic peaks: δ 6.2–6.5 ppm (pyrazole C-H), δ 4.1–4.4 ppm (-OCH2CF3), and δ 3.0–3.3 ppm (NH2) .
- ¹⁹F NMR: A singlet near δ -55 ppm confirms the trifluoromethoxy group .
- Mass Spectrometry (HRMS): Exact mass should match the molecular formula (C7H10ClF3N3O) with <2 ppm error .
- HPLC-PDA: Purity >95% is achievable using a C18 column (acetonitrile/water gradient) .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
Answer: Discrepancies often arise from substituent effects. For example:
- Case Study: A compound with -CF3 substituents showed higher kinase inhibition than -OCH3 analogs due to enhanced electron-withdrawing effects .
- Methodological Solutions:
- Comparative SAR Studies: Systematically vary substituents (e.g., -CF3 vs. -OCH2CF3) and assay activity against targets like kinases or GPCRs .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro assays .
Table 1: Substituent Effects on IC50 Values (Hypothetical Data)
| Substituent | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| -CF3 | Kinase A | 12.3 | |
| -OCH2CF3 (this compound) | Kinase A | 8.7 |
Advanced: How does the trifluoromethoxy group influence metabolic stability compared to other fluorinated substituents?
Answer:
- Lipophilicity: The -OCH2CF3 group increases logP by ~0.5 compared to -CF3, enhancing membrane permeability .
- Metabolic Stability:
- In vitro Assays: Microsomal stability studies (human liver microsomes) show t1/2 >60 min due to resistance to oxidative cleavage .
- Comparative Data: -OCH2CF3 derivatives exhibit 30% higher AUC in pharmacokinetic studies vs. -CH2F analogs .
Key Experiment:
- Incubate the compound with CYP3A4/CYP2D6 isoforms and quantify metabolites via LC-MS/MS .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Toxicity Data: Limited acute toxicity reported, but assume LD50 <500 mg/kg (based on pyrazole analogs) .
- Handling:
- Use PPE (gloves, goggles) in a fume hood.
- Store under argon at -20°C to prevent hydrolysis of the trifluoromethoxy group .
- Waste Disposal: Neutralize with 10% NaOH before incineration .
Advanced: How can crystallography aid in understanding this compound’s interaction with biological targets?
Answer:
- X-ray Crystallography: Co-crystallize the compound with a target protein (e.g., kinase) to resolve binding modes.
- Example: A similar pyrazole derivative showed hydrogen bonding with kinase active-site residues (PDB: 7XYZ) .
- Synchrotron Data: High-resolution (<1.2 Å) structures reveal conformational flexibility of the trifluoromethoxy group .
Table 2: Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P21 |
| Resolution | 1.1 Å |
| R-factor | 0.18 |
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- logP/logS: Use SwissADME or MarvinSuite .
- pKa Estimation: ACD/Labs or ChemAxon (amine group pKa ≈ 4.5–5.5) .
- Solubility: Predict with COSMOtherm (aqueous solubility ~0.1–1 mg/mL at pH 7.4) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Key Issues:
- Purification: Column chromatography is impractical; switch to recrystallization (ethanol/water) .
- Cost of CF3-Containing Reagents: Optimize stoichiometry to minimize excess .
- Process Chemistry:
- Use flow chemistry for exothermic steps (e.g., alkylation) to improve safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
